Tris(2-chloroethyl) phosphate
Overview
Description
Tris(2-chloroethyl) phosphate is an organophosphorus compound widely used as a flame retardant, plasticizer, and viscosity regulator in various polymers, including polyurethanes, polyester resins, and polyacrylates . This compound is known for its effectiveness in enhancing the flame resistance of materials, making it a valuable additive in industries such as construction, textiles, and electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(2-chloroethyl) phosphate can be synthesized through the reaction of ethylene chlorohydrin with phosphoric acid. This process involves the direct electrochemical synthesis from elemental phosphorus and ethylene chlorohydrin in a diaphragmless electrolyzer . The solubility of white phosphorus in this compound is a critical factor in this synthesis.
Industrial Production Methods: In industrial settings, this compound is produced by reacting phosphorus oxychloride with ethylene oxide under controlled conditions. The reaction is typically carried out in the presence of a catalyst to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Tris(2-chloroethyl) phosphate undergoes various chemical reactions, including oxidation, hydrolysis, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using advanced oxidation processes such as UV/Fe(III) photocatalysis.
Hydrolysis: In aqueous solutions, this compound can hydrolyze, especially under acidic or basic conditions.
Substitution: The chlorine atoms in this compound can be substituted by other nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various chlorinated and phosphorylated compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Tris(2-chloroethyl) phosphate has extensive applications in scientific research and industry:
Mechanism of Action
The mechanism by which tris(2-chloroethyl) phosphate exerts its effects involves its interaction with various molecular targets and pathways. For instance, it acts as a GABA antagonist, affecting the GABAergic system in the brain, which can influence ambulatory activity in mice . Additionally, its flame-retardant properties are attributed to the release of phosphorus-containing radicals that inhibit the combustion process .
Comparison with Similar Compounds
Tris(1-chloro-2-propyl) phosphate: Another organophosphorus flame retardant with similar applications but different chemical properties.
Tris(2,3-dibromopropyl) phosphate: A brominated flame retardant that has been largely replaced due to its higher toxicity.
Uniqueness: Tris(2-chloroethyl) phosphate is unique in its balance of flame-retardant efficiency and relatively lower toxicity compared to brominated counterparts. Its ability to act as both a plasticizer and viscosity regulator further enhances its versatility in various industrial applications .
Properties
IUPAC Name |
tris(2-chloroethyl) phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Cl3O4P/c7-1-4-11-14(10,12-5-2-8)13-6-3-9/h1-6H2 | |
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InChI Key |
HQUQLFOMPYWACS-UHFFFAOYSA-N | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)OP(=O)(OCCCl)OCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl3O4P, Array | |
Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |
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Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |
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Related CAS |
28205-79-0 | |
Record name | Ethanol, 2-chloro-, phosphate (3:1), homopolymer | |
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DSSTOX Substance ID |
DTXSID5021411 | |
Record name | Tris(2-chloroethyl) phosphate | |
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Molecular Weight |
285.5 g/mol | |
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Physical Description |
Tris(2-chloroethyl) phosphate is an odorless clear liquid. Neutral pH. (NTP, 1992), A clear liquid with a slight odor; [HSDB], COLOURLESS-TO-YELLOW LIQUID. | |
Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |
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Boiling Point |
626 °F at 760 mmHg (NTP, 1992), 330 °C, BP: 210-220 °C | |
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Flash Point |
450 °F (NTP, 1992), 216 °C (Cleveland open cup), 232 °C (450 °F) (Closed cup), 202 °C c.c. | |
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Solubility |
1 to 5 mg/mL at 68 °F (NTP, 1992), In water, 7.82X10+3 mg/L at 20 °C, In water, 7,000 mg/L, temp not specified., Insoluble in benzene. Soluble in most organic solvents., Slightly soluble in carbon tetrachloride, Very slightly soluble in aliphatic hydrocarbons; soluble in alcohols, esters, ketones and aromatic hydrocarbons., Solubility in water, g/100ml at 20 °C: 0.78 (very poor) | |
Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |
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Density |
1.425 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.39 g/cu cm at 25 °C, Relative density (water = 1): 1.4 | |
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Vapor Density |
Relative vapor density (air = 1): 9.8 | |
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Vapor Pressure |
0.5 mmHg at 293 °F (NTP, 1992), 0.06 [mmHg], VP: 1.60X10-5 mm Hg at 25 °C (extrapolated from a reduced BP value), VP: 0.5 mm Hg at 145 °C, 6.13X10-2 mm Hg at 25 °C, negligible | |
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Mechanism of Action |
The present study was conducted to clarify the acute effect of tris(2-chloroethyl)phosphate (TRCP), an organophosphate flame-retardant, on spontaneous ambulatory activity (AA) in male ICR mice and to examine the neurochemical mechanism of this effect. Single dose administration of 200 mg/kg i.p. of TRCP increased AA in ICR mice. Neither the nicotinic cholinergic antagonist mecamylamine (MA) nor the muscarinic cholinergic antagonist scopolamine (SCP) affected the AA response to TRCP. On the other hand, the benzodiazepine agonist diazepam (DZ), the GABAA agonist muscimol (MUS) and the GABAB agonist baclofen (BAC) all attenuated the effect of TRCP. DZ and MUS blocked the increase of AA within the first 10 min after administration of TRCP. These drugs did not attenuate the AA-increasing effect of SCP, suggesting that the mechanism of TRCP action is distinct from that of SCP. MUS and BAC did, but DZ did not, inhibit the AA increasing effect of the dopaminergic agonist apomorphine (APO), suggesting that dopamine is involved in the control of AA, and that GABA can affect AA through interaction with dopaminergic neurons. These results suggest that TRCP acts as a GABA antagonist and not as a cholinergic agonist, and that TRCP increases AA in ICR mice through a GABAergic mechanism. | |
Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |
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Color/Form |
Clear, transparent liquid, Low viscosity liquid | |
CAS No. |
115-96-8, 29716-44-7, 68411-66-5 | |
Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |
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Record name | Ethanol, 2-chloro-, phosphate (3:1), hydrolyzed | |
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Record name | TRIS(2-CHLOROETHYL)PHOSPHATE | |
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Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2577 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1677 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
less than -76 °F (NTP, 1992), -55 °C, -51 °C | |
Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19995 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2577 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1677 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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